3-(tert-Butylthio)-6-ethoxy-2-methylpyridine

Description

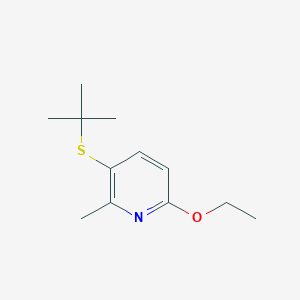

3-(tert-Butylthio)-6-ethoxy-2-methylpyridine is a pyridine derivative characterized by three distinct substituents: a tert-butylthio group at the 3-position, an ethoxy group at the 6-position, and a methyl group at the 2-position. This combination confers unique steric and electronic properties. The tert-butylthio moiety is a bulky, strong electron-donating group, while the ethoxy substituent introduces moderate polarity. Though direct synthesis data for this compound are absent in the provided evidence, analogous pyridine derivatives (e.g., tert-butyl carbamates or thioethers) are synthesized via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) or deprotection steps using trifluoroacetic acid (TFA) .

Properties

Molecular Formula |

C12H19NOS |

|---|---|

Molecular Weight |

225.35 g/mol |

IUPAC Name |

3-tert-butylsulfanyl-6-ethoxy-2-methylpyridine |

InChI |

InChI=1S/C12H19NOS/c1-6-14-11-8-7-10(9(2)13-11)15-12(3,4)5/h7-8H,6H2,1-5H3 |

InChI Key |

FPSFEAWTDKIUQI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=C(C=C1)SC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butylthio)-6-ethoxy-2-methylpyridine typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylpyridine with tert-butylthiol and ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butylthio and ethoxy groups into the pyridine ring in a controlled manner. This method offers advantages such as improved reaction rates, better temperature control, and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylthio)-6-ethoxy-2-methylpyridine undergoes various types of chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-(tert-Butylthio)-6-ethoxy-2-methylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 3-(tert-Butylthio)-6-ethoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. The tert-butylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The ethoxy and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: tert-Butylthio vs. Methylthio and Other Thioethers

The tert-butylthio group in the target compound contrasts with smaller thioether substituents in related molecules. For example, tert-butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate () features a methylthio group on a pyrimidine ring. Key differences include:

- Electronic effects: The tert-butylthio group is a stronger electron donor than methylthio, altering the electron density of the aromatic ring.

Heterocycle Core: Pyridine vs. Pyrimidine

Pyrimidine derivatives, such as those in and , differ in ring structure and electronic properties:

- Aromaticity and reactivity : Pyridine (6-membered ring with one nitrogen) is less electron-deficient than pyrimidine (6-membered ring with two nitrogens), affecting electrophilic substitution patterns.

- Hydrogen-bonding capacity : Additional nitrogen in pyrimidines may enhance solubility in polar solvents compared to pyridines.

Substituent Position and Orientation

The target compound’s substituents at the 2-, 3-, and 6-positions are distinct from analogs like tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate (), where substituents are at the 3-, 5-, and 6-positions. Positional differences influence:

- Intramolecular interactions : Proximity of the 2-methyl and 3-tert-butylthio groups may create steric clashes.

- Regioselectivity in reactions : Electron-donating groups at the 6-position (ethoxy) may direct electrophiles to specific ring positions.

Physical and Chemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from similar compounds:

Biological Activity

3-(tert-Butylthio)-6-ethoxy-2-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structural features, including the tert-butylthio and ethoxy groups, suggest possible interactions with various biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies indicate that this compound may exhibit:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, similar to other pyridine derivatives that modulate cytokine production.

- Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting a role in antimicrobial therapy.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various pyridine derivatives, including this compound, reported significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be comparable to those of established antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| Control Antibiotic (e.g., Penicillin) | 16 | Staphylococcus aureus |

Anti-inflammatory Potential

Research has suggested that compounds similar to this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be mediated through the inhibition of NF-kB signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to assess the antimicrobial efficacy of this compound. The compound was tested against a panel of pathogens known for their resistance to conventional treatments. Results indicated a potent inhibitory effect on bacterial growth, with a notable reduction in biofilm formation.

Case Study 2: In Vivo Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of this compound in an animal model of acute inflammation. Mice treated with this compound exhibited reduced swelling and lower levels of inflammatory markers compared to untreated controls. This suggests potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.